

Application Notes & Protocols: 16:0 TAP in Lipid Extraction

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Compound of Interest

Compound Name: 16:0 TAP
Cat. No.: B11938344

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 16:0 fatty acid, palmitic acid, is the most common saturated fatty acid found in animals, plants, and microorganisms. It is a central component of many complex lipids, including triglycerides, phospholipids, and cholesteryl esters. Accurate and efficient extraction of lipids containing palmitic acid is a critical first step for a wide range of research applications, from basic lipidomics to drug and biomarker discovery.

While "**16:0 TAP**" is not a standard acronym in the field of lipid extraction, this guide provides a detailed protocol for a widely-used and robust method for the total lipid extraction, which is highly effective for lipids containing palmitic acid. The following protocol is based on the well-established Bligh and Dyer method, which utilizes a chloroform/methanol/water solvent system to efficiently partition lipids from other cellular components.

Experimental Protocol: Total Lipid Extraction for 16:0-Containing Lipids

This protocol details a modified Bligh and Dyer method for the extraction of total lipids from biological samples.

Materials:

- Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
- Glass centrifuge tubes with Teflon-lined caps
- Pipettes and tips (glass or solvent-resistant plastic)
- Nitrogen gas evaporation system
- Fume hood
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- 0.9% NaCl solution (optional, for washing)
- Internal standard (e.g., a non-naturally occurring lipid species)

Procedure:

- Sample Homogenization:
 - For tissues, weigh approximately 100 mg of tissue and homogenize in a 1:1 mixture of methanol and water (e.g., 1 mL).
 - For cell pellets, resuspend the pellet (e.g., 1×10^6 cells) in 1 mL of a 1:1 methanol/water mixture.
 - For liquid samples (e.g., plasma, serum), use 100 μ L of the sample.
 - Add the internal standard to the sample at this stage for quantification.

- Initial Extraction (Monophasic System):
 - To the homogenized sample in 1 mL of methanol/water (1:1), add 1 mL of chloroform.
 - The resulting mixture should have a chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which forms a single phase.
 - Vortex the mixture vigorously for 2 minutes.
 - Incubate at room temperature for 30 minutes, with occasional vortexing.
- Phase Separation:
 - Add 1 mL of chloroform and 1 mL of water to the monophasic mixture.
 - The final solvent ratio will be chloroform:methanol:water (2:1:1.8 v/v/v), which will induce phase separation.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.
- Lipid Phase Collection:
 - After centrifugation, two distinct phases will be visible: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).
 - Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein interface between the two phases.
- Re-extraction (Optional but Recommended):
 - To maximize lipid recovery, add 2 mL of chloroform to the remaining aqueous phase and protein pellet.
 - Vortex for 2 minutes and centrifuge again at 1,000 x g for 10 minutes.

- Collect the lower organic phase and combine it with the first extract.
- Washing the Lipid Extract (Optional):
 - To remove any non-lipid contaminants, the combined organic phases can be washed.
 - Add 1 mL of 0.9% NaCl solution to the combined organic extracts.
 - Vortex and centrifuge as before.
 - Discard the upper aqueous phase.
- Drying and Storage:
 - Evaporate the solvent from the final lipid extract under a gentle stream of nitrogen gas.
 - The dried lipid film can be stored at -80°C until further analysis.
 - For analysis, resuspend the lipid film in an appropriate solvent (e.g., chloroform/methanol 2:1, or a solvent suitable for the downstream application like mass spectrometry).

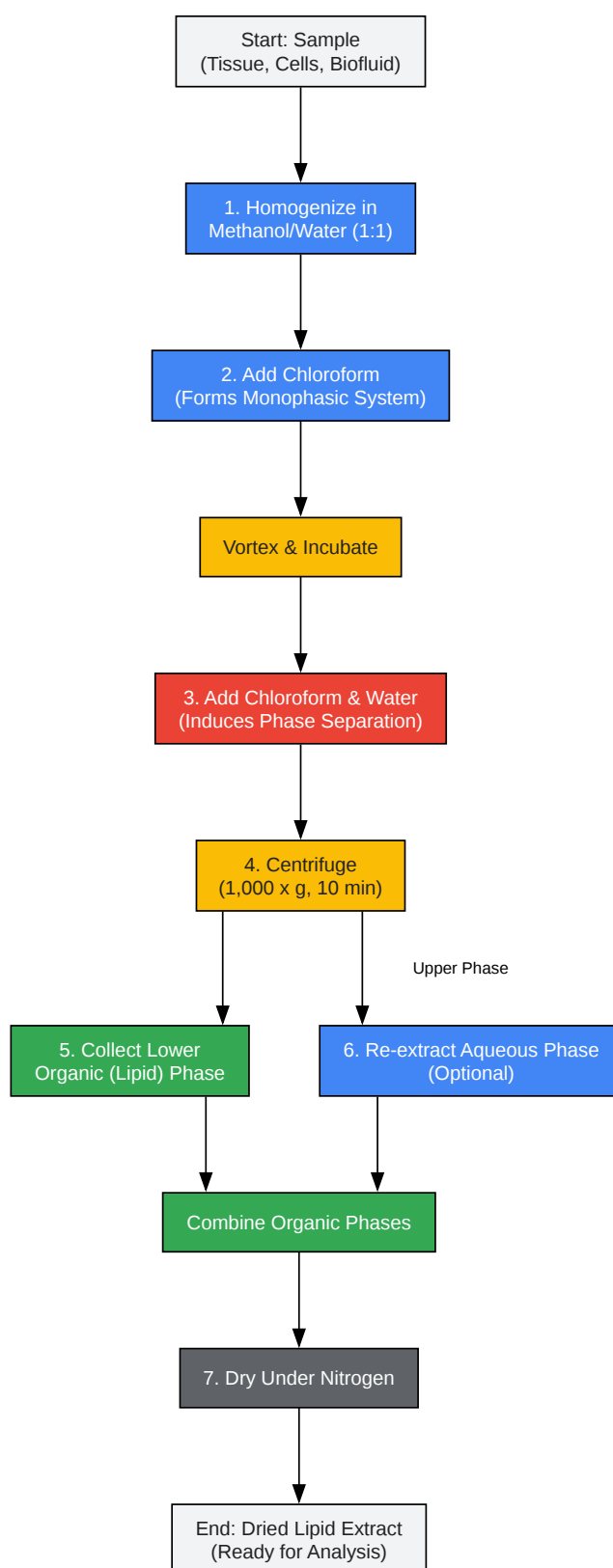
Quantitative Data Summary

The following table summarizes key quantitative parameters for the described lipid extraction protocol.

Parameter	Value/Range	Notes
Sample to Solvent Ratio (Initial)	1:20 (w/v)	For a 100 mg tissue sample in 2 mL of initial solvent.
Solvent Ratio (Monophasic)	1:1:0.9 (Chloroform:Methanol:Water)	Ensures complete initial extraction.
Solvent Ratio (Biphasic)	2:1:1.8 (Chloroform:Methanol:Water)	Induces phase separation for lipid isolation.
Centrifugation Speed	1,000 x g	Sufficient for clear phase separation.
Centrifugation Time	10 minutes	
Expected Recovery	>95%	For most lipid classes, including those containing 16:0. Recovery can be affected by the sample matrix.
Internal Standard Concentration	Variable	Dependent on the specific standard and the expected concentration of lipids in the sample.

Visualizations

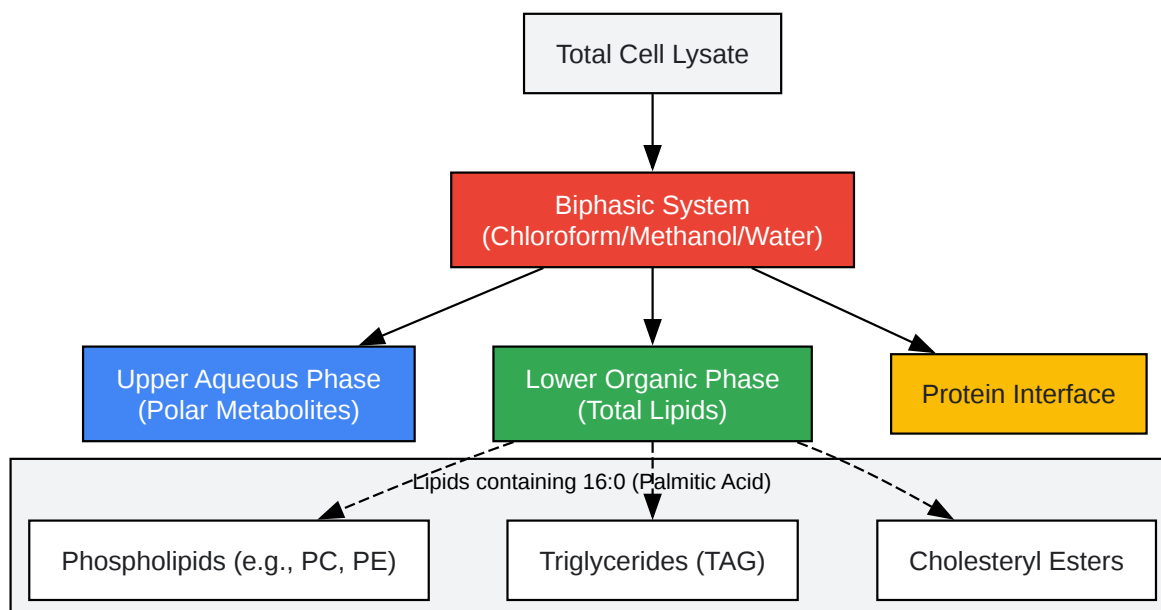
Experimental Workflow



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Caption: Workflow of the Bligh and Dyer based total lipid extraction protocol.

Logical Relationships in Lipid Extraction



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Caption: Partitioning of cellular components during lipid extraction.

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